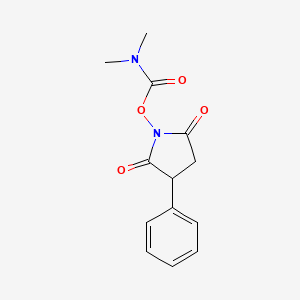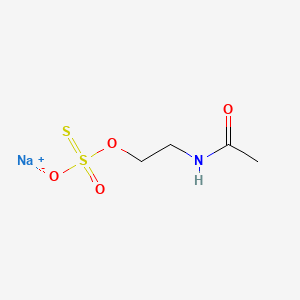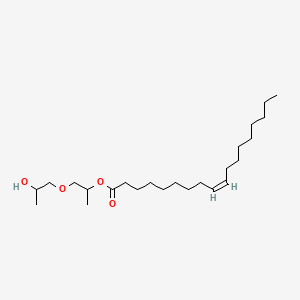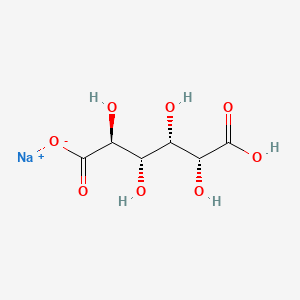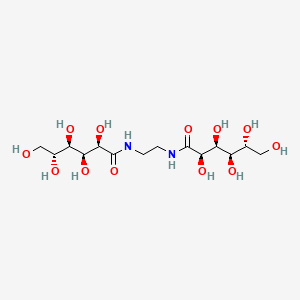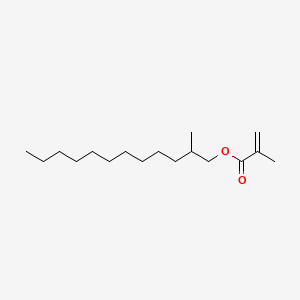
2-Methyldodecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldodecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester derived from methacrylic acid and 2-methyldodecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and functional polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyldodecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldodecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyldodecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2-methyldodecanol.
Wissenschaftliche Forschungsanwendungen
2-Methyldodecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Incorporated into dental materials and drug delivery systems.
Industrial Applications: Used in coatings, adhesives, and sealants due to its excellent film-forming properties.
Wirkmechanismus
The mechanism of action of 2-Methyldodecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can interact with various functional groups, leading to the formation of complex polymer structures. In biomedical applications, its antimicrobial properties are attributed to the disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl methacrylate
- Lauryl methacrylate
- Methacrylic acid, dodecyl ester
Uniqueness
2-Methyldodecyl methacrylate is unique due to the presence of a methyl group on the dodecyl chain, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in hydrophobicity, flexibility, and compatibility with other monomers.
Eigenschaften
CAS-Nummer |
94158-96-0 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3 |
InChI-Schlüssel |
DIUOAZFIHVLGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


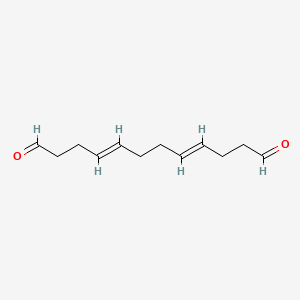
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
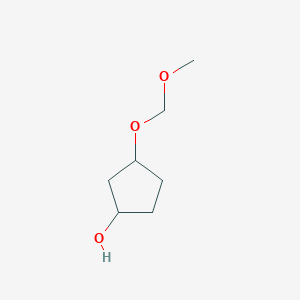
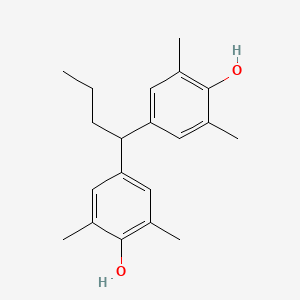
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)

![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
